

An In-depth Technical Guide to 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

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Compound of Interest

Compound Name: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

Cat. No.: B176273

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Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of **1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile**. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes detailed data presented in tabular format, a plausible experimental protocol for its synthesis, and visualizations of its structure and related pathways to facilitate a deeper understanding of this compound.

Introduction

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of a benzyl group, a hydroxymethyl group, and a nitrile group at specific positions suggests its potential as a key intermediate in the synthesis of more complex pharmaceutical agents. Notably, related 1-benzylpiperidine structures have been investigated for their activity as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of Alzheimer's disease. This guide aims to consolidate the available technical information on this specific molecule.

Molecular Structure and Identification

The fundamental structure consists of a piperidine ring N-substituted with a benzyl group. The C4 position of the piperidine ring is substituted with both a hydroxymethyl group and a cyano (nitrile) group.

Caption: 2D Molecular Structure Connectivity.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
CAS Number	162686-53-5 ^[1]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O
Canonical SMILES	<chem>C1CN(CCC1(C#N)CO)CC2=CC=CC=C2</chem>
InChI	InChI=1S/C14H18N2O/c15-10-14(11-17)6-8-16(9-7-14)12-13-4-2-1-3-5-13/h1-5,17H,6-9,11-12H2
InChIKey	ZSIAFYNERDAXOF-UHFFFAOYSA-N

Physicochemical Properties

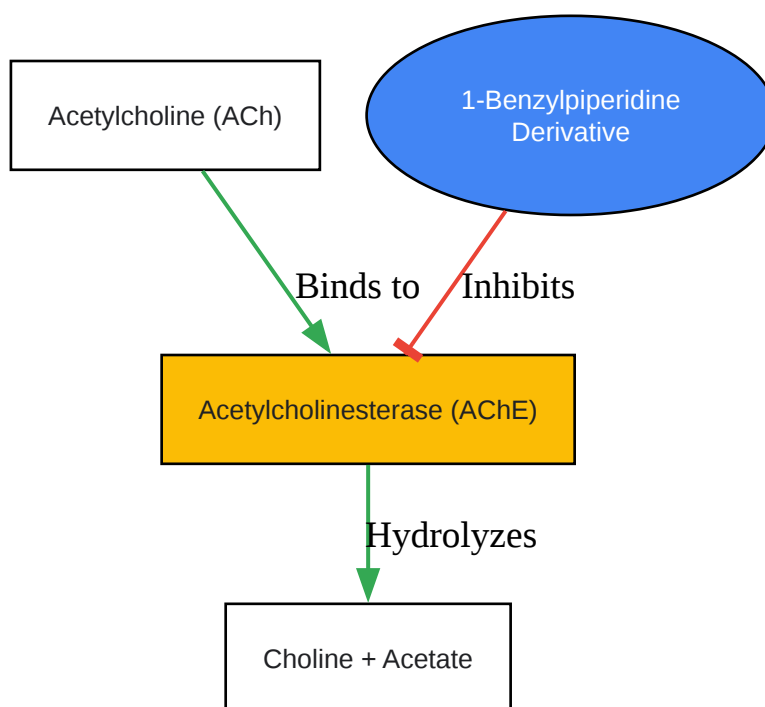
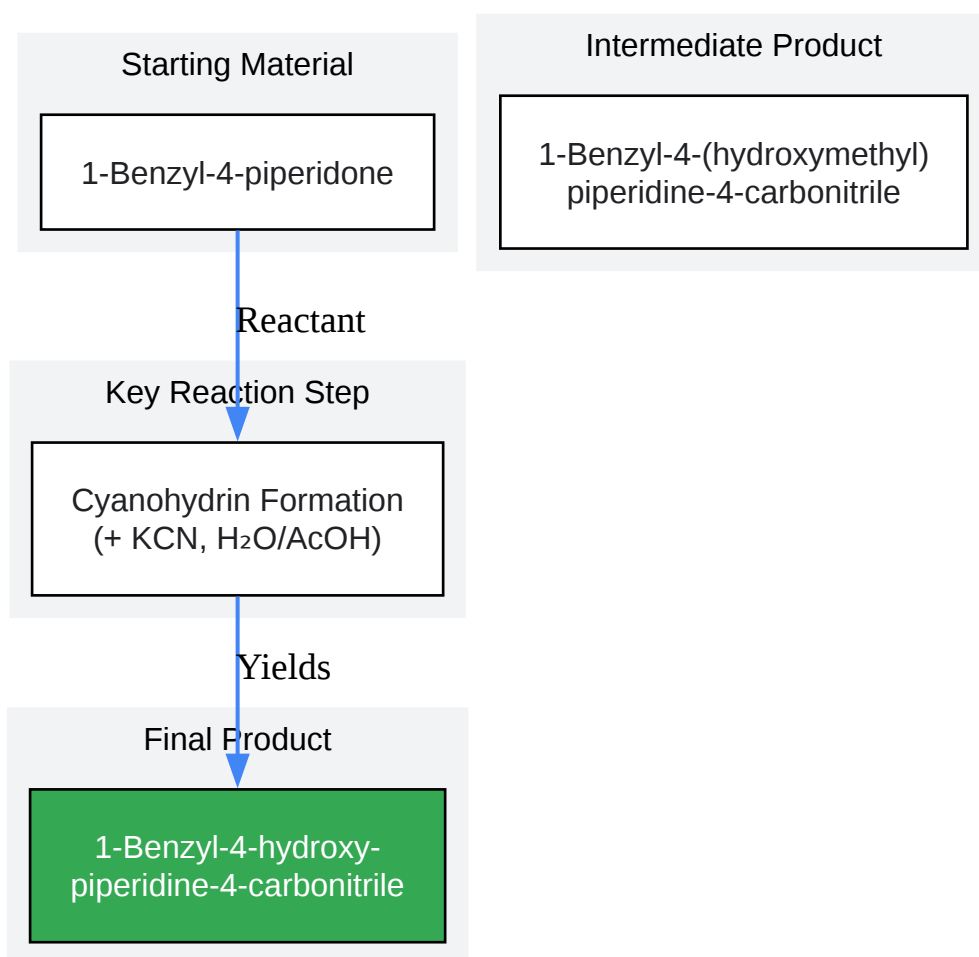
The predicted physicochemical properties of this compound are summarized below. These values are computationally derived and provide an estimation of its physical characteristics.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	230.31 g/mol	(Calculated)
Boiling Point	387.6 ± 32.0 °C	(Predicted)[1]
Density	1.14 ± 0.1 g/cm ³	(Predicted)[1]
pKa	14.94 ± 0.10	(Predicted)[1]
Appearance	White to off-white solid	[1]
Storage Temperature	2-8°C	[1]

Synthesis and Experimental Protocols

A plausible synthetic route to **1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile** starts from 1-benzyl-4-piperidone. The synthesis involves the formation of a cyanohydrin, which is a common method for introducing a nitrile and a hydroxyl group to a carbonyl carbon.



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References

- 1. 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | 162686-53-5 [amp.chemicalbook.com]
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